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molecular formula C13H19N3O B8785843 2-[4-(4-Methylpiperazin-1-yl)phenyl]acetamide

2-[4-(4-Methylpiperazin-1-yl)phenyl]acetamide

Cat. No. B8785843
M. Wt: 233.31 g/mol
InChI Key: LSTURKGRHCDXRG-UHFFFAOYSA-N
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Patent
US08518948B2

Procedure details

Methyl 2-(4-(4-methylpiperazin-1-yl)phenyl)acetate (0.45 g, 1.81 mmol) in methanolic ammonia (15 ml) was heated at 100° C. in a pressure bomb overnight. Excess MeOH was concentrated under reduced pressure to give the crude compound. This was washed with n-pentane and dried in vacuo to afford 0.24 g (57%) of 2-(4-(4-methylpiperazin-1-yl)phenyl)acetamide as a brown color solid.
Name
Methyl 2-(4-(4-methylpiperazin-1-yl)phenyl)acetate
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][C:15]([O:17]C)=O)=[CH:10][CH:9]=2)[CH2:4][CH2:3]1.[NH3:19]>>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][C:15]([NH2:19])=[O:17])=[CH:10][CH:9]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Methyl 2-(4-(4-methylpiperazin-1-yl)phenyl)acetate
Quantity
0.45 g
Type
reactant
Smiles
CN1CCN(CC1)C1=CC=C(C=C1)CC(=O)OC
Name
Quantity
15 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Excess MeOH was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude compound
WASH
Type
WASH
Details
This was washed with n-pentane
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=CC=C(C=C1)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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